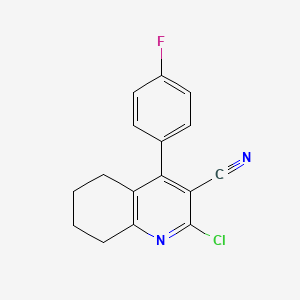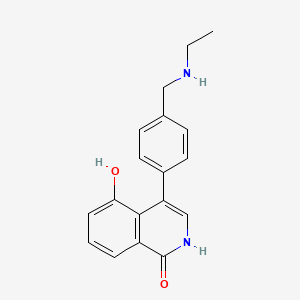
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is an organic compound with the molecular formula C8H5BrClFO3. It is a derivative of phenyl methyl carbonate, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate typically involves the reaction of 5-bromo-2-chloro-4-fluorophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
5-Bromo-2-chloro-4-fluorophenol+Methyl chloroformate→5-Bromo-2-chloro-4-fluorophenyl methyl carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate group can be hydrolyzed to form 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products
Nucleophilic substitution: Substituted phenyl methyl carbonates.
Hydrolysis: 5-Bromo-2-chloro-4-fluorophenol and methanol.
Oxidation and Reduction: Depending on the specific reaction, products can vary widely.
Applications De Recherche Scientifique
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the carbonate group is replaced by a nucleophile. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-fluorophenol: The parent phenol compound.
5-Bromo-2-chloro-4-fluorophenyl acetate: An ester derivative.
5-Bromo-2-chloro-4-fluorophenyl methanol: The alcohol derivative.
Uniqueness
5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is unique due to the presence of the carbonate functional group, which imparts distinct reactivity compared to other similar compounds. The combination of bromine, chlorine, and fluorine substituents also enhances its chemical properties, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C8H5BrClFO3 |
|---|---|
Poids moléculaire |
283.48 g/mol |
Nom IUPAC |
(5-bromo-2-chloro-4-fluorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H5BrClFO3/c1-13-8(12)14-7-2-4(9)6(11)3-5(7)10/h2-3H,1H3 |
Clé InChI |
UZBIPTJGVBCMMI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC1=CC(=C(C=C1Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)


![6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B11838907.png)

![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)

![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)

![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)
